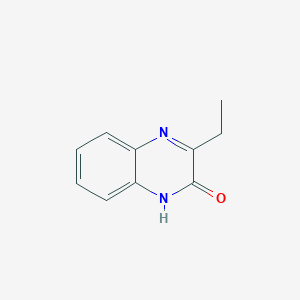

3-Ethylquinoxalin-2(1H)-one

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-ethyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBGIZOIMSCJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344853 | |

| Record name | 3-Ethylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658605 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13297-35-3 | |

| Record name | 3-Ethylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 3-Ethylquinoxalin-2(1H)-one from o-phenylenediamine"

An In-depth Technical Guide to the Synthesis of 3-Ethylquinoxalin-2(1H)-one from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound, a valuable heterocyclic compound, from the starting material o-phenylenediamine. The primary synthetic route involves the cyclocondensation of o-phenylenediamine with ethyl 2-oxobutanoate.

Reaction Scheme

The synthesis proceeds via the reaction of o-phenylenediamine with ethyl 2-oxobutanoate, which undergoes cyclization and subsequent dehydration to form the quinoxalinone ring system.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

Table 1: Starting Materials and Reagents

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | Reactant |

| Ethyl 2-oxobutanoate | C₆H₁₀O₃ | 130.14 | Reactant |

| Ethanol | C₂H₅OH | 46.07 | Solvent |

Table 2: Reaction Conditions and Product Characterization

| Parameter | Value | Reference |

| Reaction Conditions | ||

| Solvent | Absolute Ethanol | [1] |

| Reaction Time | 30 minutes (heating) | [1] |

| Purification Method | Recrystallization from ethanol | [1] |

| Product Characterization | ||

| Product Name | This compound | |

| Molecular Formula | C₁₀H₁₀N₂O | [2][3] |

| Molecular Weight | 174.20 g/mol | [2][3] |

| Appearance | Light yellow solid | [4] |

| Melting Point | 194-196 °C | [3] |

| Yield | 65% | [4] |

Table 3: Spectroscopic Data for this compound

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Integration |

| NH | 12.40 | s | - | 1H |

| Aromatic H | 7.85-7.83 | m | - | 1H |

| Aromatic H | 7.51-7.47 | m | - | 1H |

| Aromatic H | 7.38-7.32 | m | - | 2H |

| CH₂ | 3.03 | q | 8.0 | 2H |

| CH₃ | 1.39 | t | 8.0 | 3H |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | |||

| C=O | 162.5 | |||

| C=N | 156.5 | |||

| Aromatic C | 132.8 | |||

| Aromatic C | 130.9 | |||

| Aromatic C | 129.6 | |||

| Aromatic C | 128.7 | |||

| Aromatic C | 124.1 | |||

| Aromatic C | 115.6 | |||

| CH₂ | 26.8 | |||

| CH₃ | 10.9 | |||

| IR Spectroscopy | Characteristic Absorptions (cm⁻¹) | |||

| N-H stretch | ~3462 | |||

| C-H (sp²) stretch | ~3103 | |||

| C-H (sp³) stretch | ~2866 | |||

| C=O stretch | ~1690 | |||

| C=N stretch | ~1660 | |||

| C=C (aromatic) stretch | ~1602 | |||

| N-H bend | ~1568 |

Note: IR data is based on the analogous 3-methylquinoxalin-2(1H)-one and general IR absorption tables. Specific data for the ethyl analog may vary slightly.[1]

Detailed Experimental Protocol

This protocol is adapted from the synthesis of 3-methylquinoxalin-2(1H)-one.[1]

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (0.10 M) and ethyl 2-oxobutanoate (0.10 M) in absolute ethanol (200 ml).

-

Heating: Heat the reaction mixture on an oil bath for 30 minutes.

-

Cooling and Crystallization: Allow the reaction mixture to cool to room temperature. Silvery white crystals of this compound should precipitate out of the solution.

-

Isolation: Collect the crystals by filtration.

-

Purification: Wash the collected crystals with a small amount of cold ethanol and then purify by recrystallization from ethanol to obtain the final product.

Discussion

The synthesis of this compound from o-phenylenediamine and ethyl 2-oxobutanoate is an efficient and straightforward method for producing this quinoxalinone derivative.[5] The reaction proceeds with a good yield and the product can be easily purified by recrystallization. The ethyl group at the 3-position of the quinoxalinone ring can be further functionalized, making this compound a versatile intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry.[5] The characterization data, particularly from ¹H and ¹³C NMR, confirms the structure of the synthesized compound.[4]

References

- 1. longdom.org [longdom.org]

- 2. This compound | C10H10N2O | CID 599963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13297-35-3 CAS MSDS (3-ETHYL-1,2-DIHYDROQUINOXALIN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

Characterization of 3-Ethylquinoxalin-2(1H)-one: A Spectroscopic Guide

This technical guide provides a comprehensive overview of the characterization of 3-Ethylquinoxalin-2(1H)-one, a significant heterocyclic compound, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are working with quinoxalinone derivatives.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 12.40 | s | - | 1H | N-H |

| 7.85-7.83 | m | - | 1H | Ar-H |

| 7.51-7.47 | m | - | 1H | Ar-H |

| 7.38-7.32 | m | - | 2H | Ar-H |

| 3.03 | q | 8.0 | 2H | -CH₂- |

| 1.39 | t | 8.0 | 3H | -CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C=O |

| 156.5 | C=N |

| 132.8 | Ar-C |

| 130.9 | Ar-C |

| 129.6 | Ar-C |

| 128.7 | Ar-C |

| 124.1 | Ar-C |

| 115.6 | Ar-C |

| 26.8 | -CH₂- |

| 10.9 | -CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300-3000 | N-H stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~2970-2850 | Aliphatic C-H stretching |

| ~1680-1650 | C=O stretching (Amide I) |

| ~1620-1580 | C=N and C=C stretching |

| ~1480-1400 | Aromatic C=C stretching |

Note: The specific vapor phase IR spectrum for this compound can be accessed through the PubChem database (CID 599963)[1]. The values in the table represent characteristic absorption ranges for quinoxalinone derivatives.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation reaction between o-phenylenediamine and an α-keto ester, in this case, ethyl 2-oxobutanoate.

Materials:

-

o-phenylenediamine

-

Ethyl 2-oxobutanoate

-

Ethanol or a similar suitable solvent

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve o-phenylenediamine in a minimal amount of ethanol in a round-bottom flask.

-

To this solution, add an equimolar amount of ethyl 2-oxobutanoate.

-

A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

The reaction mixture is then heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield pure this compound.

NMR Spectroscopic Analysis

Instrumentation:

-

A 400 MHz (for ¹H NMR) and 100 MHz (for ¹³C NMR) Nuclear Magnetic Resonance (NMR) spectrometer.

Sample Preparation:

-

Dissolve a small amount of the purified this compound in deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

The ¹H NMR spectra are recorded, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

The ¹³C NMR spectra are recorded, with chemical shifts referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

IR Spectroscopic Analysis

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition:

-

The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the Synthesis and Spectroscopic Characterization.

References

A Technical Guide to the Spectroscopic Data Interpretation of Quinoxalinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate the structure and properties of quinoxalinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. By leveraging multi-faceted analytical data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, researchers can unambiguously characterize these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of quinoxalinone derivatives. Analysis of 1H, 13C, and two-dimensional correlation spectra such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provides a detailed map of the carbon and proton framework.

1H NMR Spectroscopy

The proton NMR spectrum reveals the number of different proton environments and their neighboring protons. Key chemical shift regions for quinoxalinone derivatives are summarized below.

Table 1: Typical 1H NMR Chemical Shift Ranges for Quinoxalinone Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons (Quinoxaline Core) | 7.00 - 8.40 | m | The exact shifts and coupling patterns depend on the substitution pattern on the benzene ring. |

| N-H (Amide) | 10.0 - 12.5 | br s | Often a broad singlet, its position can be concentration and solvent dependent. |

| C-H (Heterocyclic Ring) | Varies with substitution | s, d, t, etc. | Protons on the pyrazinone ring will have distinct chemical shifts based on adjacent substituents. |

| Substituent Protons (e.g., Alkyl, Aryl) | Varies | Varies | Chemical shifts are characteristic of the specific substituent. |

13C NMR Spectroscopy

The 13C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Typical 13C NMR Chemical Shift Ranges for Quinoxalinone Derivatives

| Carbon Type | Chemical Shift (δ, ppm) | Notes |

| C=O (Amide Carbonyl) | 151.23 - 158.44 | A characteristic downfield signal.[1] |

| C=N | 146.16 - 149.25 | Represents the carbon of the imine functionality within the quinoxaline structure.[1] |

| Aromatic Carbons (Quinoxaline Core) | 106.66 - 155.33 | A complex region with multiple signals; specific assignments often require 2D NMR.[1] |

| Substituent Carbons | Varies | Chemical shifts are dependent on the nature of the substituent. |

2D NMR Spectroscopy: HSQC and HMBC

Two-dimensional NMR techniques are invaluable for assembling the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.[2][3]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart.[2][3] This is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis.[4]

Table 3: Common Fragmentation Patterns in the Mass Spectra of Quinoxalinone Derivatives

| Fragmentation Process | Description | Resulting Fragment |

| Loss of CO | A common fragmentation for cyclic carbonyl compounds. | [M-28]+ |

| Cleavage of Substituents | Side chains attached to the quinoxalinone core can be cleaved. | Varies based on substituent |

| Ring Cleavage | The heterocyclic or benzene ring can undergo fragmentation under high energy conditions. | Complex pattern of smaller fragments |

For example, the mass spectrum of a quinoxalinone derivative might show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+, which confirms the molecular weight.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for Quinoxalinone Derivatives

| Functional Group | Wavenumber (cm-1) | Intensity |

| N-H Stretch (Amide) | 3320 - 3304 | Medium to Strong |

| C-H Stretch (Aromatic) | 3109 - 3009 | Medium |

| C=O Stretch (Amide) | 1677 - 1671 | Strong |

| C=N Stretch | 1620 - 1615 | Medium |

| C=C Stretch (Aromatic) | 1580 - 1412 | Medium to Strong |

Data sourced from representative literature.[1]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like quinoxalinone derivatives. The absorption maxima (λmax) can be influenced by the substitution pattern on the quinoxaline core.[5][6]

Table 5: Representative UV-Vis Absorption Maxima for Quinoxalinone Derivatives

| Derivative Type | Solvent | λmax (nm) | Notes |

| Substituted 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxalines | DMSO | 331 - 395 | The position of the absorption maxima is affected by the nature of the substituents.[6] |

| Aryl-substituted Quinoxalines | Chloroform | Varies | Bathochromic (red) shifts are observed with increasing electron-donating strength of the aryl substituent.[5] |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols based on common laboratory practices.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the quinoxalinone derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in a 5 mm NMR tube.

-

Instrument Setup: Record 1H, 13C, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.[7]

-

Data Acquisition:

-

1H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

13C NMR: Acquire the spectrum using proton decoupling. A larger number of scans is typically required due to the lower natural abundance of 13C.

-

HSQC and HMBC: Use standard pulse programs and optimize parameters such as the coupling constant for HMBC to observe correlations over the desired bond distances.[2]

-

-

Data Processing: Process the raw data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

-

Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain structural insights.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the quinoxalinone derivative in a UV-transparent solvent (e.g., ethanol, chloroform, DMSO). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic interpretation of quinoxalinone derivatives.

Caption: Workflow for Spectroscopic Data Interpretation.

References

- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoxaline derivative synthesis [bio-protocol.org]

In-Depth Technical Guide: Physicochemical Properties of 3-Ethylquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylquinoxalin-2(1H)-one is a heterocyclic organic compound belonging to the quinoxalinone class. Quinoxaline derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | PubChem CID: 599963[1] |

| Molecular Weight | 174.20 g/mol | PubChem CID: 599963[1] |

| Melting Point | 194-196 °C | ChemicalBook[2] |

| Solubility | >26.1 µg/mL (at pH 7.4) | PubChem CID: 599963[1][3] |

| pKa (predicted) | 9 ± 0.10 | ChemicalBook[2] |

| XLogP3-AA (computed) | 1.2 | PubChem CID: 599963[1] |

| Boiling Point | No data available | N/A |

¹H NMR (400 MHz, CDCl₃): δ (ppm) 12.40 (s, 1H), 7.85-7.83 (m, 1H), 7.51-7.47 (m, 1H), 7.38-7.32 (m, 2H), 3.03 (q, J = 8.0 Hz, 2H), 1.39 (t, J = 8.0 Hz, 3H)[4].

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 162.5, 156.5, 132.8, 130.9, 129.6, 128.7, 124.1, 115.6, 26.8, 10.9[4].

Experimental Protocols

Synthesis of this compound

A widely adopted and effective method for the synthesis of this compound involves the condensation reaction of o-phenylenediamine with ethyl 2-oxobutanoate[5].

Materials:

-

o-Phenylenediamine

-

Ethyl 2-oxobutanoate

-

Ethanol (or a similar suitable solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve o-phenylenediamine in ethanol in a round-bottom flask.

-

To this solution, add ethyl 2-oxobutanoate dropwise with stirring. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

The reaction mixture is then heated under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product.

-

The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Determination of Physicochemical Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Determination of logP (Octanol-Water Partition Coefficient):

-

Preparation of Standards: A series of standard compounds with known logP values are prepared.

-

Chromatographic Conditions: An RP-HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffered aqueous solution (pH 7.4).

-

Analysis: The standard compounds and the test compound (this compound) are injected into the HPLC system, and their retention times (t_R) are recorded.

-

Calculation: The capacity factor (k) is calculated for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time. A calibration curve is generated by plotting the log k of the standard compounds against their known logP values. The logP of this compound can then be determined from its log k value using the calibration curve.

Visualizations

Synthesis Workflow of this compound

Caption: Synthesis of this compound.

Representative Signaling Pathway for Quinoxalinone Derivatives

While the specific signaling pathway for this compound has not been elucidated, many quinoxalinone derivatives have been shown to act as kinase inhibitors. The following diagram illustrates a generalized mechanism of action for a quinoxalinone derivative inhibiting a protein kinase.

Caption: Generalized kinase inhibition by a quinoxalinone.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Ethylquinoxalin-2(1H)-one

This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of the chemical compound 3-Ethylquinoxalin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document outlines the necessary experimental protocols and data presentation frameworks essential for the physicochemical characterization of this molecule.

Physicochemical Properties

Data Presentation

The following tables provide a structured format for presenting quantitative solubility and stability data for this compound. These tables are designed for easy comparison and clear interpretation of experimental results.

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Water (pH 5.0) | |||

| Water (pH 7.4) | >0.0261 | ||

| Ethanol | |||

| Methanol | |||

| Acetone | |||

| Acetonitrile | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Dichloromethane (DCM) | |||

| Ethyl Acetate |

Table 2: Stability of this compound under Stress Conditions

| Condition | Time (hours) | Analyte Remaining (%) | Degradation Products Observed | Method of Determination |

| Acidic (0.1 N HCl, 60°C) | 0, 1, 2, 4, 8, 24 | HPLC | ||

| Basic (0.1 N NaOH, 60°C) | 0, 1, 2, 4, 8, 24 | HPLC | ||

| Oxidative (3% H₂O₂, RT) | 0, 1, 2, 4, 8, 24 | HPLC | ||

| Thermal (80°C, solid) | 0, 24, 48, 72 | HPLC | ||

| Photolytic (ICH Q1B) | 0, 1.2 million lux hours | HPLC |

Experimental Protocols

This section details the methodologies for determining the solubility and stability of this compound.

A common and reliable method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a vial. The amount should be sufficient to ensure that a saturated solution is formed and solid remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the parent compound and the formation of degradation products.

Objective: To develop and validate an HPLC method that can separate and quantify this compound from its potential degradation products.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies are performed. This involves subjecting solutions of this compound to various stress conditions to generate degradation products.

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C.

-

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C.

-

Oxidation: Treat the drug solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).

-

Photodegradation: Expose the drug solution to light according to ICH Q1B guidelines.

Samples are collected at various time points and analyzed by the developed HPLC method. The method is considered stability-indicating if all major degradation products are well-resolved from the parent peak and from each other.

Following ICH Q1A(R2) guidelines is standard practice for assessing the stability of drug substances.

Objective: To evaluate the stability of this compound under defined storage conditions over time.

Procedure:

-

Pack the solid this compound in containers that simulate the proposed storage and distribution packaging.

-

Store the samples under the following conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay (potency), and purity (degradation products) using the validated stability-indicating HPLC method.

-

The results are used to establish a re-test period or shelf life for the substance.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of a chemical compound like this compound.

Caption: Workflow for Solubility and Stability Assessment.

Quantum Chemical Studies of Quinoxalin-2(1H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalin-2(1H)-one and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are of considerable interest in medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, have made them a focal point for drug discovery and development.[1][2][3] The functionalization of the quinoxalin-2(1H)-one scaffold allows for the fine-tuning of its electronic and steric properties, which in turn influences its biological efficacy and photophysical characteristics.[4][5]

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the structure-activity relationships (SAR) of these derivatives. These computational methods provide valuable insights into molecular geometries, electronic structures, and spectroscopic properties, complementing experimental findings and guiding the rational design of novel compounds with enhanced activities.[6][7][8] This technical guide provides an in-depth overview of the synthesis, experimental characterization, and quantum chemical analysis of quinoxalin-2(1H)-one derivatives.

Synthesis and Experimental Protocols

The synthesis of quinoxalin-2(1H)-one derivatives can be achieved through various synthetic routes. A common and effective method involves the condensation of substituted o-phenylenediamines with α-keto esters.[9]

General Synthesis Protocol for 3-Arylquinoxalin-2(1H)-ones

This protocol is based on the Hinsberg reaction, a widely used method for quinoxalinone synthesis.

Materials:

-

Substituted o-phenylenediamine

-

Substituted α-keto ester (e.g., ethyl benzoylformate)

-

Ethanol (or other suitable solvent like DMSO)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve the substituted o-phenylenediamine (1 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Add the substituted α-keto ester (1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 6-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol or DMF) can be performed for further purification.[1]

Spectroscopic Characterization

The synthesized compounds are typically characterized by various spectroscopic techniques to confirm their structures.

-

FT-IR Spectroscopy: The FT-IR spectra of quinoxalin-2(1H)-one derivatives show characteristic absorption bands. For instance, the N-H stretching vibrations are observed in the range of 3320–3304 cm⁻¹, the C=O stretching of the lactam ring appears around 1677–1671 cm⁻¹, and the C=N stretching is seen at 1620–1615 cm⁻¹. Aromatic C-H stretching bands are typically found between 3109–3009 cm⁻¹.[10]

-

NMR Spectroscopy:

-

¹H NMR: Aromatic protons generally resonate in the δ 7.00–8.40 ppm region. The N-H proton of the quinoxalinone ring often appears as a broad singlet at higher chemical shifts.[10][11]

-

¹³C NMR: The carbonyl carbon (C=O) signal is typically observed in the range of δ 151.23–158.44 ppm. The C=N carbon signal appears around δ 146.16–149.25 ppm. Aromatic carbons resonate in the δ 106.66–146.48 ppm region.[10]

-

-

UV-Vis Spectroscopy: The electronic absorption spectra are recorded to study the photophysical properties. Intramolecular electronic transitions, such as n→π*, are often observed.[7][12]

Quantum Chemical Computational Protocols

Quantum chemical calculations are performed to gain a deeper understanding of the electronic structure and properties of the quinoxalin-2(1H)-one derivatives.

Density Functional Theory (DFT) Calculations

Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.[13]

Methodology:

-

Geometry Optimization: The molecular structures of the quinoxalin-2(1H)-one derivatives are optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and a suitable basis set, such as 6-311G(d,p).[6][7] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies). These calculations also provide theoretical vibrational spectra that can be compared with experimental FT-IR and Raman data.[7]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.[6]

-

Molecular Electrostatic Potential (MEP) Mapping: MEP maps are generated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) Calculations

Methodology:

-

Excited State Calculations: TD-DFT calculations are performed on the optimized ground-state geometries to predict the electronic absorption spectra (UV-Vis). The CAM-B3LYP functional is often used for this purpose as it provides more accurate predictions of excitation energies.[8]

-

Solvent Effects: The Polarizable Continuum Model (PCM) can be employed to simulate the effect of a solvent (e.g., ethanol) on the electronic properties and UV-Vis spectra.[8]

Data Presentation

The following tables summarize representative quantitative data from experimental and computational studies on quinoxalin-2(1H)-one and its derivatives.

Table 1: Calculated Quantum Chemical Parameters for Quinoxalin-2(1H)-one Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Quinoxalin-2(1H)-one (QO) | - | - | - | - |

| 3-methylquinoxalin-2(1H)-one (MQO) | - | - | - | - |

| 3-aminoquinoxalin-2(1H)-one (AQO) | - | - | - | - |

| Data sourced from computational studies using DFT/B3LYP method. The energy gap is the difference between LUMO and HOMO energies.[6] |

Table 2: Calculated Redox Potentials of Quinoxalin-2(1H)-one Derivatives

| Compound | Redox Potential vs. SHE (eV) |

| Quinoxalin-2(1H)-one (QO) | 0.123 |

| 3-methylquinoxalin-2(1H)-one (MQO) | 0.015 |

| 3-aminoquinoxalin-2(1H)-one (AQO) | -0.254 |

| Calculated in the aqueous phase using the DFT/B3LYP method with the 6-311G basis set. SHE: Standard Hydrogen Electrode.[6] |

Table 3: Experimental Spectroscopic Data for a Representative Quinoxalin-2(1H)-one Derivative

| Spectroscopic Technique | Characteristic Peaks |

| FT-IR (cm⁻¹) | 3325, 3296 (N-H), 1677 (C=O), 1608 (C=N) |

| ¹H NMR (DMSO-d₆, δ/ppm) | 11.33, 10.68 (2H, NH), 8.61 (1H, CH=N), 7.02-8.51 (aromatic H) |

| Data for 3-(2-(4-Methoxybenzylidene)hydrazinyl)-6-(morpholinosulfonyl)quinoxalin-2(1H)-one.[11] |

Table 4: Biological Activity of Selected Quinoxalin-2(1H)-one Derivatives

| Compound ID | Target | Activity (IC₅₀ or MIC) |

| Compound 11 | Hepatitis C Virus (HCV) | EC₅₀ = 1.8 µM |

| Compound 33 | Hepatitis C Virus (HCV) | EC₅₀ = 1.67 µM |

| Compound 78 | Hepatitis C Virus (HCV) | EC₅₀ = 1.27 µM |

| Compound 13d | Aldose Reductase | IC₅₀ = 0.107 µM |

| Compound 4a | S. aureus | MIC = 0.97 µg/mL |

| Compound 7 | S. aureus | MIC = 1.94 µg/mL |

| EC₅₀ represents the half-maximal effective concentration, IC₅₀ represents the half-maximal inhibitory concentration, and MIC represents the minimum inhibitory concentration.[3][11][14] |

Mandatory Visualization

The following diagram illustrates the integrated workflow for the quantum chemical study of quinoxalin-2(1H)-one derivatives, from molecular design to potential application.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

- 3. Quinoxalin-2(1H)-one derivatives as inhibitors against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchportal.unamur.be [researchportal.unamur.be]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. scienceopen.com [scienceopen.com]

- 9. thieme-connect.de [thieme-connect.de]

- 10. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of quinoxalin-2(1 H)-one derivatives as a novel class of multifunctional aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of Quinoxalines: A Technical Guide to Their History, Discovery, and Indispensable Role in Medicinal Chemistry

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the history, discovery, and medicinal chemistry applications of quinoxaline compounds. From their early beginnings to their current status as a privileged scaffold in drug discovery, this whitepaper delves into the synthesis, biological activities, and mechanisms of action that underpin their therapeutic potential.

The story of quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, is a testament to the enduring power of scaffold-based drug discovery.[1][2] First synthesized in the late 19th century, these compounds have emerged from relative obscurity to become a cornerstone of modern medicinal chemistry, finding applications in the fight against a wide array of human ailments, including cancer, microbial infections, and viral diseases.[3][4][5] This guide will trace the historical arc of quinoxaline research, detail key experimental protocols for their synthesis and evaluation, and present a wealth of quantitative data to inform and inspire future drug development endeavors.

A Historical Perspective: From Chemical Curiosities to Clinical Candidates

The initial discovery of quinoxaline was a result of fundamental explorations into heterocyclic chemistry.[6] However, it was the recognition of the diverse pharmacological activities exhibited by its derivatives that truly ignited interest within the medicinal chemistry community.[3][5] Early studies revealed the potent antimicrobial properties of certain quinoxaline-containing natural products, such as echinomycin and levomycin.[7] This discovery spurred further investigation into synthetic quinoxaline analogs, leading to the identification of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, antimalarial, anticancer, and anti-inflammatory effects.[1][3] The versatility of the quinoxaline scaffold, which allows for substitution at various positions to modulate physicochemical properties and biological activity, has been a key driver of its success in drug discovery.[8]

The Dawn of Quinoxaline-Based Therapeutics

The therapeutic potential of quinoxalines has been realized in a number of marketed drugs. Notable examples include the antibacterial agents quinacillin and carbadox, the anti-glaucoma medication brimonidine, and the smoking cessation aid varenicline.[4][7][9] More recently, the antiviral drugs glecaprevir and voxilaprevir, used to treat Hepatitis C, and the anticancer agent erdafitinib have highlighted the continued importance of the quinoxaline core in addressing contemporary health challenges.[10] These successes have solidified the status of quinoxaline as a "privileged scaffold" in medicinal chemistry, a structural motif that is capable of binding to a variety of biological targets with high affinity.[11]

A Versatile Scaffold: The Broad-Spectrum Biological Activity of Quinoxalines

The remarkable therapeutic utility of quinoxaline derivatives stems from their ability to interact with a wide range of biological targets. This has led to the discovery of compounds with potent activity against numerous diseases.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic activity against a variety of cancer cell lines.[12][13][14][15] Their mechanisms of action are often multifaceted, including the inhibition of protein kinases, topoisomerase II, and the induction of apoptosis.[16][17][18]

Table 1: Anticancer Activity of Representative Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| VIIIc | HCT116 | 2.5 | [1] |

| XVa | HCT116 | 4.4 | [1] |

| XVa | MCF-7 | 5.3 | [1] |

| Compound 11 | MCF-7 | 0.81 | [8] |

| Compound 11 | HepG2 | 1.54 | [8] |

| Compound 11 | HCT-116 | 2.91 | [8] |

| Compound 13 | MCF-7 | 1.23 | [8] |

| Compound 13 | HepG2 | 0.95 | [8] |

| Compound 13 | HCT-116 | 2.11 | [8] |

| Benzo[g]quinoxaline 3 | MCF-7 | 2.89 | [10] |

| Indeno[1,2-b]quinoxaline 10a | MDA-MB-231 | 0.87 | [19] |

| Indeno[1,2-b]quinoxaline 10a | PC-3 | 0.82 | [19] |

| Indeno[1,2-b]quinoxaline 10a | Huh-7 | 0.64 | [19] |

Antimicrobial Activity

The quinoxaline scaffold has proven to be a fertile ground for the discovery of novel antimicrobial agents.[20][21][22] Derivatives have been synthesized that exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3][21][23]

Table 2: Antimicrobial Activity of Representative Quinoxaline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 2d | Escherichia coli | 8 | [3] |

| Compound 3c | Escherichia coli | 8 | [3] |

| Compound 2d | Bacillus subtilis | 16 | [3] |

| Compound 3c | Bacillus subtilis | 16 | [3] |

| Compound 4 | Bacillus subtilis | 16 | [3] |

| Compound 6a | Bacillus subtilis | 16 | [3] |

| Compound 10 | Candida albicans | 16 | [3] |

| Compound 10 | Aspergillus flavus | 16 | [3] |

| Quinoxaline derivative | MRSA | 1-8 | [24] |

| Vancomycin | MRSA | 1-8 | [24] |

Antiviral Activity

The antiviral potential of quinoxaline derivatives has been extensively explored, leading to the identification of compounds with activity against a variety of viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and human immunodeficiency virus (HIV).[4][25][26]

Table 3: Antiviral Activity of Representative Quinoxaline Derivatives

| Compound | Virus | EC50 (µM) | Reference |

| Compound 11 | Coxsackievirus B5 (CBV5) | 0.09 | [4] |

| Compound 12 | Coxsackievirus B5 (CBV5) | 0.06 | [4] |

| Compound 13 | Coxsackievirus B5 (CBV5) | 0.3 | [4] |

| Derivative of cmpd 4 | Human Cytomegalovirus (HCMV) | < 0.05 | [4] |

| Derivative of cmpd 8 | Human Cytomegalovirus (HCMV) | < 0.05 | [4] |

| Ganciclovir | Human Cytomegalovirus (HCMV) | 0.059 | [4] |

Antitubercular Activity

In the face of rising drug resistance, the discovery of new antitubercular agents is a global health priority. Quinoxaline derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis.[9][11][13][17][27][28][29]

Table 4: Antitubercular Activity of Representative Quinoxaline Derivatives

| Compound | M. tuberculosis Strain | MIC (µM) | Reference |

| Compound 3 | H37Rv | 3.1 | [13] |

| Compound 16 | H37Rv | 1.6 | [13] |

| Compound 18 | H37Rv | 1.6 | [13] |

| Compound 21 | H37Rv | 1.6 | [13] |

| Compound 24 | H37Rv | 3.1 | [13] |

| Compound T-018 | H37Rv | 0.15 (µg/mL) | [29] |

| Isoniazid | H37Rv | 0.12 (µg/mL) | [29] |

| Compound 4 | M. tuberculosis AlRa | 1.25 (µg/mL) | [28] |

| Dioxidine | M. tuberculosis AlRa | 10 (µg/mL) | [28] |

Key Experimental Protocols

The synthesis and biological evaluation of quinoxaline derivatives involve a range of standard and specialized experimental procedures.

General Synthesis of Quinoxaline Derivatives

The most common and versatile method for the synthesis of the quinoxaline scaffold is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][15][30]

Protocol: Synthesis of 2,3-Diphenylquinoxaline

-

Dissolution of Reactants: Dissolve benzil (1 equivalent) in warm rectified spirit. In a separate flask, dissolve o-phenylenediamine (1 equivalent) in rectified spirit.[5][11][12][25]

-

Reaction: Combine the two solutions and reflux the mixture for 30-60 minutes on a water bath.[11]

-

Isolation: After the reaction is complete, add water to the mixture until a slight cloudiness persists.

-

Crystallization: Allow the solution to cool, which will induce the crystallization of the 2,3-diphenylquinoxaline product.

-

Purification: Collect the crystals by filtration and recrystallize from aqueous ethanol to obtain the pure product.[12]

Antimicrobial Susceptibility Testing

The antimicrobial activity of quinoxaline derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Broth Microdilution Assay

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the microtiter plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[24]

Signaling Pathways and Experimental Workflows

The biological effects of quinoxaline derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Kinase Inhibition Signaling Pathway

Many anticancer quinoxaline derivatives function as kinase inhibitors, targeting key enzymes in signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1][7][16]

Caption: Kinase inhibition by a quinoxaline compound.

Experimental Workflow for Antimicrobial Screening

The discovery of new antimicrobial quinoxaline derivatives typically follows a structured experimental workflow.

Caption: Workflow for antimicrobial drug discovery.

Conclusion and Future Directions

The journey of quinoxaline compounds from their synthesis in the 19th century to their current prominence in medicinal chemistry is a compelling narrative of scientific discovery and innovation.[6] The inherent versatility of the quinoxaline scaffold, coupled with the continuous development of novel synthetic methodologies, ensures its enduring relevance in the quest for new and improved therapeutics.[15] As our understanding of the molecular basis of disease deepens, the rational design of quinoxaline derivatives targeting specific biological pathways holds immense promise for addressing unmet medical needs. Future research will undoubtedly focus on leveraging this privileged scaffold to develop next-generation drugs with enhanced efficacy, selectivity, and safety profiles, further solidifying the legacy of quinoxalines in the annals of medicinal chemistry.

References

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajrconline.org [ajrconline.org]

- 6. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]

- 12. Design and synthesis of novel quinoxaline derivatives as potential candidates for treatment of multidrug-resistant and latent tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mtieat.org [mtieat.org]

- 14. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives [recipp.ipp.pt]

- 19. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dovepress.com [dovepress.com]

- 23. scribd.com [scribd.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. acgpubs.org [acgpubs.org]

- 30. ijiset.com [ijiset.com]

Methodological & Application

Application Notes and Protocols for Antimicrobial Screening of Quinoxalinone Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the antimicrobial screening of quinoxalinone compounds, a class of heterocyclic compounds with a wide range of biological activities. The following sections outline the methodologies for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and cytotoxicity of these compounds.

Introduction to Quinoxalinone Compounds

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry. They are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4][5] The antimicrobial efficacy of certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), is attributed to their ability to inhibit DNA synthesis and induce DNA degradation in microbial cells, often through redox activation under hypoxic conditions.[1][2]

Antimicrobial Susceptibility Testing

The primary assessment of a novel antimicrobial agent involves determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a standard and widely used technique for determining the MIC of a compound.[7][8]

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select a single, well-isolated colony of the test microorganism.

-

Transfer the colony to a tube containing 3-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

-

Incubate the broth culture at 37°C until it reaches the log phase of growth, corresponding to a turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension in fresh MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

-

-

Preparation of Quinoxalinone Compound Dilutions:

-

Prepare a stock solution of the quinoxalinone compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using MHB to achieve a range of desired concentrations. Each well should contain 50 µL of the diluted compound.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Include a positive control (bacteria and broth without the compound) and a negative control (broth only) in each plate.

-

Seal the plate and incubate at 37°C for 16-24 hours.

-

-

Determination of MIC:

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][11] This assay is a continuation of the MIC assay.

Experimental Protocol: MBC Assay

-

Subculturing from MIC Plate:

-

Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations showing no visible growth.

-

From each of these selected wells, aspirate a 10 µL aliquot.

-

-

Plating and Incubation:

-

Spot-plate the 10 µL aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar).

-

Incubate the agar plates at 37°C for 18-24 hours.

-

-

Determination of MBC:

Table 1: Example MIC and MBC Data for a Quinoxalinone Compound

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | 8 | 16 |

| Escherichia coli | 16 | 32 |

| Pseudomonas aeruginosa | 32 | >64 |

| Candida albicans | 16 | 32 |

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of the quinoxalinone compounds against mammalian cells to assess their potential for therapeutic use. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine cytotoxicity.[12]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Culture a suitable mammalian cell line (e.g., Vero, HepG2, PC-3) in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.[13]

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the quinoxalinone compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Table 2: Example Cytotoxicity Data for Quinoxalinone Compounds

| Compound | Cell Line | IC₅₀ (µM) |

| Quinoxalinone A | Vero | >100 |

| Quinoxalinone B | HepG2 | 15.2 |

| Quinoxalinone C | PC-3 | 4.11[13] |

| Doxorubicin (Control) | PC-3 | 7.5 |

Visualized Workflows and Pathways

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial and cytotoxicity screening of quinoxalinone compounds.

Proposed Mechanism of Action of Quinoxaline 1,4-di-N-oxides

Caption: Proposed antimicrobial mechanism of quinoxaline 1,4-di-N-oxides.

References

- 1. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. microchemlab.com [microchemlab.com]

- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. journals.ekb.eg [journals.ekb.eg]

- 13. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Antibacterial Assays of 3-Ethylquinoxalin-2(1H)-one Against MRSA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to multiple antibiotics. The quinoxaline scaffold has emerged as a promising heterocyclic structure in the development of new antibacterial agents. This document provides detailed application notes and protocols for the evaluation of 3-Ethylquinoxalin-2(1H)-one's potential antibacterial activity against MRSA.

Disclaimer: As of the latest literature review, no specific studies detailing the direct antibacterial activity of this compound against MRSA have been identified. One study that synthesized this compound evaluated its effect on biofilm formation in Aeromonas caviae and reported no significant inhibitory activity at the tested concentrations[1]. The following protocols are based on established methodologies for testing quinoxalinone derivatives and other small molecules against MRSA, and the accompanying data from related compounds are provided as illustrative examples.

Data Presentation: Efficacy of Representative Quinoxalinone Derivatives against MRSA

The following tables summarize the antibacterial activity of various quinoxalinone derivatives against MRSA strains from published studies. This data is intended to provide a comparative baseline for the potential efficacy of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives against MRSA

| Compound/Derivative | MRSA Strain(s) | MIC Range (µg/mL) | Reference |

| Quinoxaline Derivative | 60 clinical isolates | 1 - 4 | [2][3] |

| 3-hydrazinoquinoxaline-2-thiol | 22 clinical isolates | 8 - 64 | [4][5] |

| Substituted Quinoxalines | Multiple Strains | 0.25 - 1 mg/L | |

| Imidazothiazole-fused Benzoxazepines | 3 clinical isolates | 3.125 - 6.25 | [6] |

Table 2: Synergistic Activity of a Quinoxalinone Derivative with Penicillin against MRSA

| MRSA Isolate | MIC of Penicillin alone (µg/mL) | MIC of 3-hydrazinoquinoxaline-2-thiol alone (µg/mL) | MIC of Penicillin in Combination (µg/mL) | MIC of 3-hydrazinoquinoxaline-2-thiol in Combination (µg/mL) | Fold Reduction in Penicillin MIC | Reference |

| MRSA 27 | 1024 | 32 | 64 | 4 | 16 | [7] |

| MRSA 33 | 512 | 32 | 32 | 4 | 16 | [7] |

| Multiple Strains | 128 - 1024 | 8 - 64 | Not specified | Not specified | Up to 64-fold | [5] |

Experimental Protocols

The following are detailed protocols for determining the antibacterial activity of this compound against MRSA.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

-

This compound (stock solution in DMSO)

-

MRSA strain(s) (e.g., ATCC 43300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Vancomycin (positive control)

-

DMSO (vehicle control)

Procedure:

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the MRSA strain.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Compound Serial Dilution:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

Repeat for the positive control (Vancomycin) and vehicle control (DMSO).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

-

Include a growth control well (bacteria in CAMHB without any compound) and a sterility control well (CAMHB only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

-

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Materials:

-

Results from the MIC assay (Protocol 1)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile spreaders or loops

Procedure:

-

Subculturing from MIC Plate:

-

From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

-

Spot-inoculate the aliquot onto a fresh MHA plate.

-

Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives). This is practically determined by identifying the lowest concentration at which no bacterial colonies grow on the MHA plate.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for determining the MIC and MBC of this compound against MRSA.

Potential Mechanism of Action: A Generalized Signaling Pathway

While the specific mechanism of action for this compound against MRSA is unknown, many antibacterial agents target essential bacterial processes. The following diagram illustrates a generalized view of potential targets within a bacterial cell.

Caption: Generalized potential mechanisms of antibacterial action for quinoxalinone derivatives against MRSA.

References

- 1. Design, Synthesis, and Evaluation of Alkyl-Quinoxalin-2(1H)-One Derivatives as Anti-Quorum Sensing Molecules, Inhibiting Biofilm Formation in Aeromonas caviae Sch3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An In vitro Investigation of the Potential Synergistic Effect of 3-Hydrazinoquinoxaline-2-Thiol and Thymoquinone’s against Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 5. Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]

- 7. dovepress.com [dovepress.com]

Application Notes and Protocols for Evaluating the Antifungal Activity of Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for evaluating the antifungal activity of quinoxaline derivatives. It includes protocols for common in vitro assays, data presentation guidelines, and visualizations to facilitate understanding of the experimental workflows.

Introduction to Antifungal Activity of Quinoxalines

Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties.[1] These compounds are of significant interest in the development of new therapeutic agents against various fungal pathogens affecting both humans and plants.[2][3] Effective evaluation of the antifungal potential of novel quinoxaline derivatives requires standardized and reproducible methodologies. This document outlines the key experimental protocols for in vitro screening and quantitative assessment of their antifungal efficacy.

In Vitro Antifungal Susceptibility Testing

A crucial first step in evaluating new compounds is to determine their in vitro activity against a panel of relevant fungal species. The most common methods employed are the disk diffusion assay for preliminary screening and the broth microdilution method for quantitative determination of the minimum inhibitory concentration (MIC).

Disk Diffusion Method

The disk diffusion method is a qualitative to semi-quantitative technique used for the initial screening of antifungal activity.[4] It is based on the diffusion of the test compound from an impregnated disk into an agar medium seeded with the target fungus.

Protocol:

-

Media Preparation: Prepare Sabouraud Dextrose Agar (SDA) plates.[4]

-

Inoculum Preparation: Prepare a suspension of the fungal culture (e.g., Candida albicans, Aspergillus niger) in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Seeding the Plates: Evenly spread the fungal inoculum over the surface of the SDA plates.[4]

-

Disk Impregnation: Dissolve the quinoxaline derivatives in a suitable solvent like dimethyl sulfoxide (DMSO) to a known concentration (e.g., 10 mg/mL).[4] Impregnate sterile paper disks (6 mm in diameter) with a specific amount of the test solution (e.g., 5 µL to get 50 µ g/disk ).[4]

-

Disk Placement: Place the impregnated disks on the surface of the seeded agar plates.

-

Controls: Use a standard antifungal agent (e.g., fluconazole) as a positive control and a disk impregnated with the solvent (DMSO) as a negative control.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-37°C) for 24-48 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antifungal activity.

Workflow for Disk Diffusion Assay

Caption: Workflow of the disk diffusion method for antifungal screening.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[5][6] The MIC is the lowest concentration of the compound that prevents visible growth of the fungus. This method is considered the gold standard for antifungal susceptibility testing and can be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI), such as the M27-A3 protocol for yeasts.[7][8]

Protocol:

-

Media and Reagents: Use RPMI-1640 medium for the assay.[6] Prepare stock solutions of the quinoxaline derivatives in DMSO.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoxaline derivatives to obtain a range of concentrations.[7] The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL) in RPMI-1640 medium.[6]

-

Inoculation: Add 100 µL of the fungal inoculum to each well containing the serially diluted compounds.

-

Controls:

-

Growth Control: A well containing only the medium and the fungal inoculum.

-

Sterility Control: A well containing only the medium.

-

Positive Control: A standard antifungal drug (e.g., Amphotericin B, Fluconazole).[5]

-

-

Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.[6]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Workflow for Broth Microdilution (MIC) Assay

Caption: Workflow of the broth microdilution method for MIC determination.

Determination of Minimum Fungicidal Concentration (MFC)

The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antifungal agent that kills a particular fungus.[9] This assay is a crucial follow-up to the MIC determination to understand whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).

Protocol:

-

Perform MIC Assay: First, determine the MIC of the quinoxaline derivative as described in the broth microdilution protocol.

-

Subculturing: After the MIC is determined, take a small aliquot (e.g., 10-20 µL) from each well that shows no visible growth (i.e., at and above the MIC).[9]

-

Plating: Spread the aliquot onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

-

Incubation: Incubate the agar plates at an appropriate temperature for 24-48 hours, or until growth is visible in the control subcultures.[10]

-

MFC Determination: The MFC is the lowest concentration of the compound from which no fungal colonies grow on the subculture plates.[10][11] This corresponds to a 99.9% reduction in the initial inoculum.[10]

Workflow for Minimum Fungicidal Concentration (MFC) Assay

Caption: Workflow for determining the Minimum Fungicidal Concentration (MFC).

Data Presentation

Clear and concise presentation of quantitative data is essential for the comparison of the antifungal activity of different quinoxaline derivatives. Data should be summarized in tables.

Table 1: In Vitro Antifungal Activity (MIC) of Quinoxaline Derivatives against Candida Species

| Compound | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. krusei MIC (µg/mL) | C. tropicalis MIC (µg/mL) | Reference |

| Compound 5d | 4 | 2 | 2 | 4 | [12] |

| Fluconazole | 0.5 | 2 | 16 | 4 | [12] |

| Amphotericin B | Varies | Effective | Effective | Varies | [5][6] |